molecular formula C22H18N4OS3 B15037615 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B15037615
M. Wt: 450.6 g/mol
InChI Key: YLEMRNZDZYPKOX-YDZHTSKRSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a naphthalen-1-ylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves a multi-step process. The initial step involves the preparation of the 1,3,4-thiadiazole ring, which is achieved by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base. The resulting thiadiazole intermediate is then subjected to further functionalization to introduce the benzylsulfanyl group.

The final step involves the condensation of the functionalized thiadiazole with naphthalen-1-ylmethylideneacetohydrazide under appropriate reaction conditions. This step is typically carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the sulfanyl groups.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved sulfanyl derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Investigation of its properties for use in organic electronics and as a precursor for advanced materials.

    Biological Studies: Evaluation of its enzyme inhibition properties and interaction with biological targets.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the thiadiazole ring and sulfanyl groups plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalen-1-ylmethylidene moiety enhances its potential interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H18N4OS3

Molecular Weight

450.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H18N4OS3/c27-20(24-23-13-18-11-6-10-17-9-4-5-12-19(17)18)15-29-22-26-25-21(30-22)28-14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,24,27)/b23-13+

InChI Key

YLEMRNZDZYPKOX-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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